5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNVSVZHFURDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and process optimization are applied to scale up the production from laboratory to industrial scale. This includes optimizing reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using halogens, nitro, or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halogens or nitro groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 182.15 g/mol. Its structure features a fused benzene and furan ring with a carboxylic acid group at the 3-position and a fluorine atom at the 5-position. The presence of fluorine enhances its lipophilicity, which can influence its biological activity.
Chemistry
5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions such as oxidation, reduction, and substitution. These reactions can modify functional groups or introduce new ones, thereby expanding the compound's utility in synthetic chemistry.
Biology
The compound's structural features make it a candidate for studying biological interactions . Its ability to interact with enzymes and receptors positions it as a valuable tool in pharmacological research. The fluorine atom contributes to its reactivity, potentially enhancing its interactions with biological targets.
Medicine
Benzofuran derivatives, including this compound, have shown promise in the development of new pharmaceuticals due to their diverse biological activities. Notably, they have been investigated for their anticancer and antimicrobial properties:
- Anticancer Activity : Research indicates that 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid can inhibit cell proliferation in cancer cell lines by targeting specific pathways such as GSK-3β. Studies have demonstrated that it exhibits significant inhibitory effects on pancreatic (MiaPaCa-2) and colon cancer cells (BXPC-3) with IC50 values less than 1 µM .
- Antimicrobial Activity : The compound displays strong antimicrobial properties against various pathogens. For instance, it has demonstrated minimum inhibitory concentrations (MIC) of 0.0048 mg/mL against Staphylococcus aureus and Candida albicans.
Industry
In industrial applications, this compound is being explored for developing materials with specific properties such as antimicrobial agents and anticancer compounds . Its unique chemical structure allows for modifications that can lead to enhanced performance in these applications.
The biological activity of 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is attributed to its capability to interact with various molecular targets involved in inflammatory and proliferative pathways. The following sections detail specific case studies highlighting its antimicrobial and anticancer properties.
Antimicrobial Efficacy Case Studies
A study assessed the antimicrobial activity of this compound against several microbial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound possesses robust antibacterial and antifungal activities.
Anticancer Properties Case Studies
In vitro tests on pancreatic cancer cell lines revealed that treatment with this compound resulted in reduced cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MiaPaCa-2 | <1 |
| BXPC-3 | <1 |
| HupT3 | <1 |
These results indicate that this compound may act as a potent GSK-3β inhibitor, contributing significantly to its anticancer effects .
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and benzofuran ring contribute to its biological activity by interacting with enzymes, receptors, or other biomolecules . These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic Acid
- Structural Differences : The chloro-fluoro analog substitutes chlorine at the 5-position and fluorine at the 6-position, altering steric and electronic properties compared to the target compound.
- Impact on Bioactivity: Halogen positioning influences receptor binding and metabolic stability.
- Molecular Weight : The chloro-fluoro derivative has a molecular weight of 230.6 g/mol (estimated), slightly higher than the target compound due to chlorine’s atomic mass .
5-{(E)-2-Carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic Acid (Benfur)
- Structural Features : Benfur includes additional substituents (carboxyvinyl, methoxy, and hydroxyphenyl groups) that confer enhanced polarity and bulkiness.
- Biological Activity : Unlike the target compound, Benfur exhibits potent antimitotic activity by arresting Jurkat T lymphocytes in the G2/M phase and inducing apoptosis, likely due to its ability to disrupt microtubule dynamics .
- Mechanistic Insight : The carboxylic acid groups in both compounds may facilitate interactions with cellular kinases or phosphatases, but Benfur’s extended conjugation system could enhance DNA intercalation or protein binding .
5-Fluoroorotic Acid (5-FOA)
- Structural Divergence : 5-FOA is a pyrimidine derivative with a fluorinated orotic acid backbone, distinct from the benzofuran core of the target compound.
- Functional Role : 5-FOA is a uracil analog used in genetic screening to counter-select against URA3-expressing yeast strains. Its mechanism involves inhibition of orotidine-5′-phosphate decarboxylase, a critical enzyme in pyrimidine biosynthesis .
- Comparative Metabolism : Unlike fluorinated benzofurans, 5-FOA is metabolized via the pyrimidine salvage pathway, highlighting how fluorination in different scaffolds directs distinct biological pathways .
Data Table: Key Properties of Comparable Compounds
Mechanistic and Metabolic Comparisons
- Metabolic Activation : Fluorinated benzofurans like the target compound may follow activation pathways similar to 5-fluorouracil (5-FU), including phosphorylation to nucleotides that inhibit thymidylate synthase or incorporate into RNA/DNA . However, the benzofuran core could reduce reliance on thymidine phosphorylase, a common activation enzyme for 5-FU derivatives .
- Tumor Selectivity: Unlike capecitabine (a 5-FU prodrug), which relies on tumor-specific enzymes for activation, fluorinated benzofurans might exhibit intrinsic selectivity due to structural rigidity and resistance to hydrolysis in normal tissues .
Biological Activity
5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused benzene and furan ring structure with a carboxylic acid group at the 3-position and a fluorine atom at the 5-position. Its molecular formula is and has a molecular weight of approximately 196.18 g/mol. The presence of fluorine enhances its lipophilicity, potentially increasing its biological activity.
The biological activity of 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and proliferative pathways. The fluorine atom and the benzofuran ring contribute to its unique reactivity, allowing it to modulate biological processes effectively .
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has shown potential against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| S. aureus | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These values suggest that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound's anticancer potential has been evaluated through various studies. It has been shown to inhibit cell proliferation in cancer cell lines such as pancreatic and colon carcinoma cells by targeting GSK-3β pathways:
| Cell Line | IC50 (µM) |
|---|---|
| MiaPaCa-2 | <1 |
| BXPC-3 | <1 |
| HupT3 | <1 |
These findings indicate that 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid may act as a potent GSK-3β inhibitor, contributing to its anticancer effects .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several benzofuran derivatives, including 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi, highlighting its broad-spectrum antimicrobial potential .
- Cancer Cell Proliferation : In vitro tests on pancreatic cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induction of apoptosis, suggesting a promising role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid and its derivatives?
- Methodology : A common approach involves hydrolysis of ester precursors under basic conditions. For example, ethyl 5-fluorobenzofuran-2-carboxylate (CAS 93849-31-1) can be hydrolyzed using potassium hydroxide in a water-methanol system, followed by acidification and purification via column chromatography (ethyl acetate as eluent) . This method yields high-purity carboxylic acid derivatives.
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodology : X-ray crystallography is critical for confirming planar benzofuran ring systems and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For instance, single-crystal X-ray diffraction of analogs like 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran revealed a planar benzofuran unit (mean deviation: 0.006 Å) and hydrogen-bonded dimer formation . Complement with NMR (¹H/¹³C) and FT-IR to validate functional groups.
Q. What solvent systems are suitable for improving solubility during experimental workflows?
- Methodology : Polar aprotic solvents (e.g., DMSO, THF) or chlorinated solvents (dichloromethane, chloroform) are effective for dissolution. For purification, use mixed-solvent systems (hexane-ethyl acetate, 4:1 v/v) in column chromatography to isolate intermediates .
Advanced Research Questions
Q. How do substituent modifications at the 3-position influence crystallographic packing and bioactivity?
- Methodology : Introduce sulfonyl or sulfanyl groups at the 3-position to study steric/electronic effects. For example, 5-fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran exhibits intermolecular C–H⋯O hydrogen bonds and π-π interactions (centroid separations: 3.66–3.77 Å), which stabilize crystal lattices and may correlate with enhanced pharmacological properties . Pair crystallography with in vitro assays (e.g., antimicrobial or antitumor screens) to link structure-activity relationships (SAR).
Q. What analytical strategies are recommended for resolving contradictory data in impurity profiling?
- Methodology : Employ HPLC-MS with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect trace impurities. For example, residual ethyl ester intermediates (<0.5%) in hydrolyzed products can be quantified using calibration curves . Cross-validate with ¹⁹F NMR to confirm fluorine-containing byproducts.
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and pKa values. Molecular dynamics simulations (e.g., in water/DMSO) can model degradation pathways, such as decarboxylation or ring-opening. Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring is advised .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure dihydrobenzofuran derivatives?
- Methodology : Chiral resolution using amylose-based columns (HPLC) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). For diastereomeric intermediates, leverage dihydrofuran ring constraints to favor specific configurations during cyclization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
